2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, also known as BDE-208, is a type of polybrominated diphenyl ether (PBDE) []. PBDEs were widely used as flame retardants in various products, including electronics, furniture, and textiles, until their production and use were restricted due to environmental and health concerns [].
BDE-208 is a persistent organic pollutant (POP) due to its high chemical stability and resistance to degradation []. This property makes it a subject of research in environmental monitoring and analysis. Scientists use BDE-208 as a marker for historical PBDE contamination in various environmental matrices, including air, water, soil, and biota [, ]. By measuring BDE-208 levels, researchers can track the distribution and fate of PBDEs in the environment and assess their potential impact on ecosystems and human health.
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, commonly referred to as BDE-207, is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely utilized as flame retardants in various materials. Its molecular formula is C₁₂HBr₉O, and it features a complex structure characterized by nine bromine atoms attached to a diphenyl ether backbone. This compound is recognized for its effectiveness in reducing flammability in products such as electronics, textiles, and plastics .
BDE-207 acts as a flame retardant by interfering with the combustion process in materials. The exact mechanism is not fully understood but likely involves several steps, including:
The chemical behavior of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether includes reactions typical of halogenated compounds. It can undergo:
Research indicates that 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether exhibits endocrine-disrupting properties. It has been shown to interfere with thyroid hormone regulation and can affect reproductive health in various organisms. The compound is also associated with neurodevelopmental effects in animal studies . Its persistence in the environment raises concerns about bioaccumulation and potential toxic effects on wildlife and humans.
The synthesis of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process requires careful monitoring to ensure the desired degree of bromination while minimizing byproducts. The general synthesis can be summarized as follows:
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether is primarily used as a flame retardant in various applications:
Despite its effectiveness as a flame retardant, regulatory scrutiny has increased due to environmental and health concerns associated with PBDEs .
Studies on the interactions of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether with biological systems have highlighted its potential for bioaccumulation and toxicity. Research has demonstrated that this compound can bind to thyroid hormone transport proteins and disrupt normal endocrine function. Additionally, it has been shown to interact with various cellular pathways involved in development and reproduction .
Several compounds share structural similarities with 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether. Here are some notable examples:
Compound Name | Molecular Formula | Bromination Level | Unique Characteristics |
---|---|---|---|
2,2',3,3',4'-Tetrabromodiphenyl ether | C₁₂HBr₄O | Tetrabrominated | Fewer bromine atoms; lower toxicity potential |
2-Bromodiphenyl ether | C₁₂HBrO | Monobrominated | Simple structure; used in organic synthesis |
2,2',4-Tetrabromodiphenyl ether | C₁₂HBr₄O | Tetrabrominated | Commonly used as a flame retardant |
2-Ethoxy-1-bromo-1-(p-bromophenyl) ethane | C₁₂HBrO₂ | Monobrominated | Contains an ethoxy group; different applications |
The uniqueness of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether lies in its high degree of bromination which contributes significantly to its flame-retardant properties but also raises environmental and health concerns due to its persistence and toxicity .
Perbromination of phenoxyaniline derivatives is a cornerstone method for synthesizing BDE-207. This approach involves the exhaustive bromination of a mono- or diaminodiphenyl ether precursor. For example, 4-phenoxyaniline undergoes bromination using excess bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst such as aluminum tribromide ($$ \text{AlBr}3 $$). The reaction proceeds via electrophilic aromatic substitution, targeting all available ortho, meta, and para positions relative to the ether and amine groups.
Key reaction conditions include:
The resulting nonabrominated product is then treated with sodium nitrite ($$ \text{NaNO}2 $$) in acidic media to diazotize the amino group, followed by reduction with hypophosphorous acid ($$ \text{H}3\text{PO}_2 $$) to replace the diazo group with hydrogen. This step ensures the final structure lacks nitrogenous impurities.
BDE-207 is also synthesized via controlled reductive debromination of decabromodiphenyl ether (BDE-209). Sodium borohydride ($$ \text{NaBH}_4 $$) in tetrahydrofuran (THF) selectively removes one bromine atom from BDE-209, producing a mixture of nonabromodiphenyl ether isomers. The reaction mechanism involves nucleophilic attack by hydride ions at sterically accessible bromine positions, favoring para-debromination due to lower steric hindrance.
Optimized parameters:
This method yields BDE-207 alongside BDE-206 and BDE-208, requiring subsequent isomer separation.
Isolation of BDE-207 from isomer mixtures employs high-performance liquid chromatography (HPLC) with a reversed-phase $$ \text{C}{18} $$ column. A gradient elution system using acetonitrile ($$ \text{CH}3\text{CN} $$) and water achieves baseline separation.
Typical chromatographic conditions:
Parameter | Value |
---|---|
Column | Hypersil ODS (250 mm × 4.6 mm) |
Mobile phase | 95% acetonitrile/5% water |
Flow rate | 1.0 mL/min |
Detection | UV at 230 nm |
Mass spectrometry (MS) coupled with HPLC confirms isomer identity via molecular ion clusters at $$ m/z $$ 880.3 ([M–H]$$^-$$) and characteristic fragmentation patterns.
Chlorinated analogs like 4'-chloro-2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (Cl-BDE-208) are synthesized by substituting bromine with chlorine during precursor bromination. For example, 4-chlorodiphenyl ether undergoes perbromination under conditions similar to phenoxyaniline-derived routes.
Key steps:
Cl-BDE-208 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses of environmental samples, leveraging its distinct retention time and mass spectral features.
BDE-207 is routinely identified in indoor dust samples from electronic waste (e-waste) dismantling facilities, reflecting its persistence in decabromodiphenyl ether (deca-BDE) formulations. A 2023 study of Vietnamese e-waste processing sites reported BDE-207 concentrations ranging from 28 to 23,000 ng/g in settled dust, with median values exceeding background levels by three orders of magnitude [6]. These findings correlate with the mechanical shredding of polymers containing deca-BDE, which releases particulate-bound BDE-207 into enclosed spaces.
Comparative analyses reveal spatial heterogeneity in contamination. Dust samples from Guiyu, China—a major e-waste hub—showed BDE-207 levels averaging 6,900 ng/g, constituting 15–20% of total PBDE emissions [5]. The congener’s dominance in high-brominated mixtures explains its disproportionate representation relative to lower-brominated analogs like BDE-47 or BDE-99. Table 1 summarizes key findings from recent e-waste studies:
Location | Sample Type | BDE-207 Range (ng/g) | Contribution to ∑PBDEs | Source |
---|---|---|---|---|
Guiyu, China | Workshop Dust | 2,300–23,000 | 18–24% | [5] |
Northern Vietnam | E-waste Dust | 28–23,000 | 12–19% | [6] |
Urban Germany | Household Dust | <5–48 | <2% | [2] |
The particle-mediated transport mechanism ensures long-term retention in dust matrices, with electrostatic interactions between BDE-207’s nine bromine atoms and organic carbon enhancing adsorption [6].
Atmospheric monitoring data indicate BDE-207’s presence in both gaseous and particulate phases, though its high molecular weight (880.3 g/mol) favors association with fine aerosols [1]. Urban-industrial transects in Germany’s Ruhr Valley detected BDE-207 at 0.8–1.2 pg/m³ in PM₂.₅ samples, representing 0.3% of total PBDE loads [2]. This contrasts with manufacturing zones near deca-BDE production facilities, where concentrations reach 120 pg/m³ due to stack emissions [4].
Deposition fluxes follow seasonal patterns, with winter inversions amplifying particulate sedimentation. A 2025 model estimated annual BDE-207 deposition rates of 4.7 μg/m²/year in industrial areas versus 0.3 μg/m²/year in rural regions [2]. The congener’s ortho-substituted bromine atoms (positions 2, 2', 6, 6') induce a non-planar molecular configuration, reducing long-range atmospheric transport potential compared to tetra- or penta-BDEs [3]. Consequently, >90% of emitted BDE-207 deposits within 50 km of emission sources [4].
Soil cores from legacy deca-BDE production sites exhibit BDE-207 concentrations up to 1,200 ng/g dry weight, with vertical distribution indicating post-depositional leaching [4]. Congener-specific analysis reveals BDE-207/BDE-209 ratios of 0.03–0.05 in surface soils, suggesting minor debromination of deca-BDE over decadal timescales [3]. However, the compound’s low water solubility (2.7 × 10⁻⁵ mg/L) and high log Kₒw (9.1) promote strong sorption to organic matter, limiting vertical mobility [1].
Spatial gradients show exponential concentration decays from facility perimeters. A 2021 survey documented the following attenuation pattern around a shuttered German plant:
Distance from Source (km) | BDE-207 (ng/g) | Organic Carbon (%) |
---|---|---|
0.1 | 1,190 ± 240 | 4.2 |
1.0 | 420 ± 90 | 3.8 |
5.0 | 35 ± 12 | 2.1 |